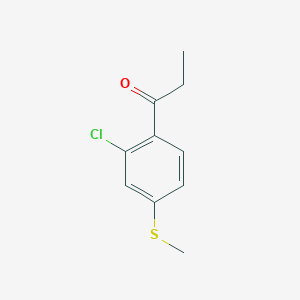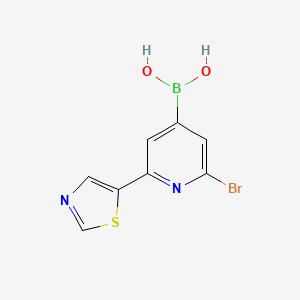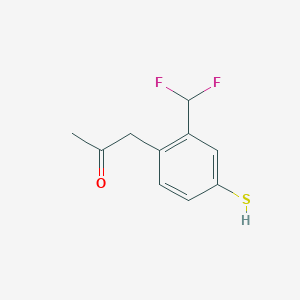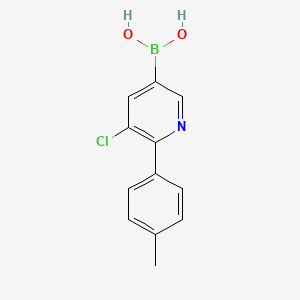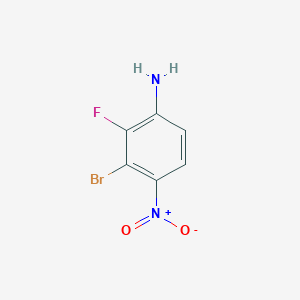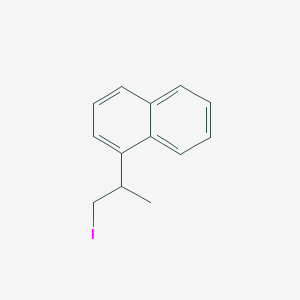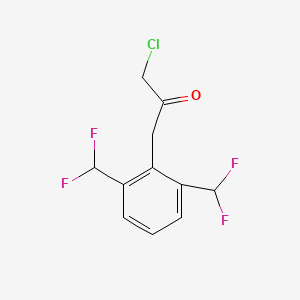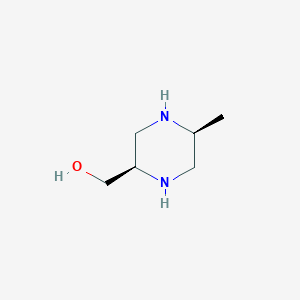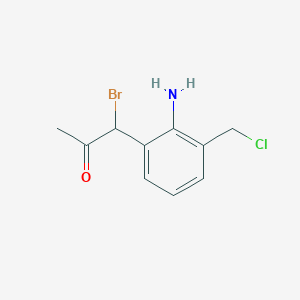
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure, featuring both amino and halogen functional groups
Métodos De Preparación
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one can be achieved through several routes. One common method involves the reaction of 2-amino-3-(chloromethyl)benzaldehyde with a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide, which can replace the halogen atoms with other functional groups.
Major Products: Depending on the reaction conditions and reagents used, the major products can include alcohols, amines, carboxylic acids, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and halogen functional groups allow the compound to form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
1-(2-Amino-3-(chloromethyl)phenyl)-1-iodopropan-2-one: The presence of an iodine atom can significantly alter the compound’s chemical properties and interactions with biological targets.
1-(2-Amino-3-(chloromethyl)phenyl)-1-fluoropropan-2-one: Fluorine substitution can enhance the compound’s stability and resistance to metabolic degradation.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of halogenated organic compounds in scientific research and industry.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[2-amino-3-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)9(11)8-4-2-3-7(5-12)10(8)13/h2-4,9H,5,13H2,1H3 |
Clave InChI |
QKEDWRGCXGFICG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC(=C1N)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


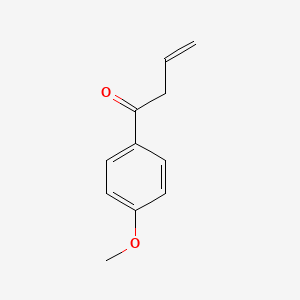

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
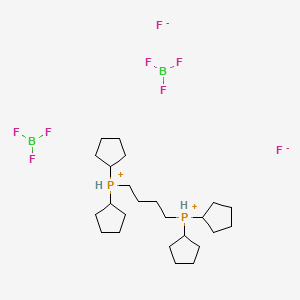
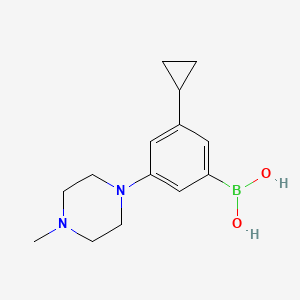
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
